molecular formula C8H7F4NO2 B13713166 5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol

5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B13713166
M. Wt: 225.14 g/mol
InChI Key: AIAKPMJEMFFCJJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol is a fluorinated organic compound that belongs to the class of trifluoromethyl pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is known for its stability, reactivity, and potential use in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol is unique due to the combination of its trifluoromethyl, methoxy, and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F4NO2

Molecular Weight

225.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H7F4NO2/c1-15-7-5(2-4(9)3-13-7)6(14)8(10,11)12/h2-3,6,14H,1H3

InChI Key

AIAKPMJEMFFCJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)C(C(F)(F)F)O

Origin of Product

United States

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